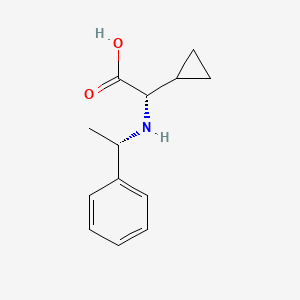

(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid

Description

Properties

IUPAC Name |

(2S)-2-cyclopropyl-2-[[(1S)-1-phenylethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(10-5-3-2-4-6-10)14-12(13(15)16)11-7-8-11/h2-6,9,11-12,14H,7-8H2,1H3,(H,15,16)/t9-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDGZZWHZMCCQO-CABZTGNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N[C@@H](C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456934 | |

| Record name | (2S)-Cyclopropyl{[(1S)-1-phenylethyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281191-43-3 | |

| Record name | (2S)-Cyclopropyl{[(1S)-1-phenylethyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- Cyclopropylcarboxylic acid (commercially available)

- (S)-1-phenylethylamine (commercially available)

These chiral starting materials ensure the stereochemical integrity of the final product.

Synthetic Route and Reaction Conditions

| Step | Reaction Type | Reagents and Conditions | Description |

|---|---|---|---|

| 1 | Amide Bond Formation | N,N’-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), room temperature | Activation of the carboxylic acid group of cyclopropylcarboxylic acid followed by coupling with (S)-1-phenylethylamine to form the amide intermediate. |

| 2 | Reduction | Lithium aluminum hydride (LiAlH4), anhydrous ether solvents, reflux conditions | Reduction of the amide to the corresponding amine intermediate. |

| 3 | Hydrolysis | Hydrochloric acid (HCl), aqueous medium, controlled temperature | Hydrolysis of the amine intermediate to yield the target amino acid compound. |

This sequence ensures the formation of the chiral amino acid with retention of stereochemistry.

Industrial Production Considerations

For large-scale synthesis, the above route is optimized by:

- Employing continuous flow reactors to improve reaction control and safety.

- Using automated synthesis platforms to enhance reproducibility.

- Implementing advanced purification techniques such as preparative chromatography or crystallization to achieve high purity and yield.

The compound’s preparation involves key reaction types:

- Amide bond formation via carbodiimide-mediated coupling, a widely used method for peptide and amino acid derivative synthesis.

- Reduction of amides to amines using strong hydride donors like LiAlH4, which requires careful control due to reagent reactivity.

- Hydrolysis under acidic conditions to convert intermediates into the final amino acid form.

Additional reactions applicable to this compound include oxidation and substitution, but these are more relevant to derivative synthesis rather than the primary preparation.

| Parameter | Details |

|---|---|

| Starting Materials | Cyclopropylcarboxylic acid, (S)-1-phenylethylamine |

| Key Reagents | DCC, DMAP, LiAlH4, HCl |

| Reaction Types | Amide bond formation, reduction, hydrolysis |

| Typical Conditions | Room temperature for coupling; reflux for reduction; controlled acidic hydrolysis |

| Industrial Enhancements | Continuous flow reactors, automated synthesis, advanced purification |

| Stereochemical Outcome | Retention of (S)-configuration at both chiral centers |

| Yield and Purity | High yield and purity achievable with optimized conditions |

- The use of DCC/DMAP coupling is preferred for its efficiency and mild conditions, minimizing racemization risks.

- LiAlH4 reduction is effective but requires anhydrous conditions and careful quenching to avoid side reactions.

- Hydrolysis with HCl is a standard method to liberate the free amino acid from amine intermediates.

- Industrial methods focus on scalability and reproducibility, often incorporating continuous flow chemistry to enhance safety and throughput.

- The stereochemical integrity of the product is critical for its biological activity, necessitating careful control of reaction parameters.

The preparation of (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid is well-established through a sequence of amide bond formation, reduction, and hydrolysis starting from commercially available chiral precursors. The process is adaptable for both laboratory-scale synthesis and industrial production, with emphasis on maintaining stereochemical purity and optimizing yield. The compound’s synthetic accessibility underpins its utility in pharmaceutical and biochemical research.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: N-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

- (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for the modulation of biological activity, making it valuable in developing drugs targeting neurological disorders such as depression and anxiety.

Mechanism of Action

- The compound interacts with specific molecular targets, including enzymes and receptors, which can either activate or inhibit their functions. The cyclopropyl and phenylethylamine groups enhance its binding affinity, influencing various biochemical pathways.

Organic Synthesis

Intermediate in Complex Molecules

- In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its ability to form amide bonds makes it particularly useful in constructing diverse chemical architectures .

Synthetic Routes

- The synthesis typically involves activating the carboxylic acid group of cyclopropylcarboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC), followed by the addition of (S)-1-phenylethylamine.

Biological Studies

Enzyme-Substrate Interactions

- Researchers utilize this compound to study enzyme-substrate interactions and protein-ligand binding dynamics. This application is critical for understanding metabolic pathways and drug design processes.

Industrial Applications

Agrochemicals and Specialty Chemicals

- Beyond medicinal uses, this compound finds applications in developing agrochemicals and specialty chemicals. Its properties can be tailored to enhance agricultural productivity and sustainability.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Medicinal Chemistry Research | Development of antidepressants | Demonstrated efficacy in modulating serotonin receptors, indicating potential for treating mood disorders. |

| Organic Synthesis Analysis | Synthesis of complex molecules | Successfully used as an intermediate in synthesizing various pharmaceuticals with improved bioactivity. |

| Biological Interaction Studies | Enzyme activity modulation | Showed significant effects on enzyme kinetics, providing insights into metabolic regulation. |

Mechanism of Action

The mechanism of action of (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and phenylethylamine moieties contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Backbones

(a) 2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid)

- Structure: Contains a diphenylacetic acid backbone with a hydroxyl group replacing the cyclopropyl and phenylethylamino substituents.

- Key Differences: Lacks nitrogen atoms, making it a carboxylic acid derivative rather than an amino acid. The hydroxyl and diphenyl groups enhance hydrophobicity and acidity compared to the cyclopropyl-containing compound.

- Applications : Historically used in organic synthesis (e.g., benzilic acid rearrangement) and as a precursor for pharmaceuticals .

(b) 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid

- Structure: Features an indole core substituted with phenyl and cyclopentylamino groups.

- Key Differences: The indole ring introduces a heterocyclic aromatic system absent in the cyclopropyl compound. The cyclopentylamino group may confer distinct steric and electronic properties.

- Potential Applications: Indole derivatives are common in drug discovery (e.g., kinase inhibitors, serotonin analogs) .

Phosphorus-Containing Analogues

(a) 1-Ethylhexyl diisopropylphosphoramidocyanidoate

- Structure : Phosphoramidocyanidic acid ester with branched alkyl chains.

- Key Differences: Contains a phosphorus center, enabling reactivity in nucleophilic substitutions.

- Applications: Likely used in agrochemicals or organophosphorus chemistry .

(b) 1-Methylpentyl isopropylphosphonofluoridoate

- Structure: Phosphonofluoridate ester with alkyl substituents.

- Key Differences :

- Fluorine atom increases electronegativity and stability.

- Structural simplicity compared to the cyclopropyl compound.

- Applications: Potential use as a fluorinating agent or in nerve agent analogs .

Amino Acid Derivatives

(a) (R)-2-Amino-2-phenylacetic acid

- Structure: Simple α-amino acid with a phenyl group.

- Key Differences :

- Lacks cyclopropyl and secondary amine groups.

- (R)-configuration vs. (S,S) in the main compound.

- Applications : Intermediate in β-lactam antibiotic synthesis .

(b) (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

- Structure : Bicyclic β-lactam core with sulfur and nitrogen atoms.

- Key Differences :

- Sulfur-containing bicyclic system enables antibiotic activity (e.g., penicillin derivatives).

- Functional complexity exceeds that of the cyclopropyl compound.

- Applications : Antibacterial agents targeting cell wall synthesis .

Comparative Analysis Table

Research Findings and Implications

- Stereochemical Impact: The (S,S) configuration of the main compound may enhance binding affinity to chiral targets compared to simpler analogues like (R)-2-amino-2-phenylacetic acid .

- Structural Rigidity : The cyclopropyl group could improve metabolic stability relative to flexible alkyl chains in phosphorus-containing analogues .

- Discontinuation Factors: Potential challenges in synthesis, scalability, or toxicity may explain the discontinuation of this compound, though explicit data are lacking .

Biological Activity

(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid, also known as CAS No. 281191-43-3, is a chiral amino acid derivative with significant biological activity. This compound has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H17NO2

- Molar Mass : 219.29 g/mol

- Chirality : The compound possesses two chiral centers, contributing to its stereochemical diversity, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The cyclopropyl group and the phenylethylamine moiety enhance its binding affinity and specificity. It may function as an agonist or antagonist, modulating the activity of target proteins involved in various biochemical pathways.

Pharmacological Effects

- Neurological Disorders : The compound has been explored as a potential therapeutic agent for conditions such as depression and anxiety due to its ability to influence neurotransmitter systems.

- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes, impacting metabolic pathways crucial for disease progression.

- Protein-Ligand Interactions : Studies have demonstrated its role in enzyme-substrate interactions, which are vital for understanding its pharmacodynamics.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant activity against various biological targets:

| Target | Effect | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive inhibition | |

| GABA Receptors | Modulation of activity | |

| NMDA Receptors | Antagonistic effects |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers, suggesting potential therapeutic benefits in neurodegenerative diseases.

Case Study 2: Antidepressant Activity

In animal models, the compound demonstrated antidepressant-like effects in behavioral tests, correlating with alterations in serotonin and norepinephrine levels. These findings support its role as a candidate for further development in treating mood disorders.

Synthetic Routes and Applications

The synthesis of this compound typically involves:

- Activation of cyclopropylcarboxylic acid using coupling reagents.

- Formation of an amide bond with (S)-1-phenylethylamine.

This compound serves as a building block in pharmaceutical chemistry, particularly for synthesizing drugs targeting neurological conditions.

Q & A

Q. What are the optimal synthetic routes for (S)-2-cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid, and how do reaction conditions influence stereochemical purity?

The synthesis of this chiral compound requires careful control of stereochemistry. Key steps include:

- Cyclopropane Ring Formation : Using transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) to introduce the cyclopropyl group while preserving stereochemistry .

- Amino Group Coupling : Stereoselective coupling of (S)-1-phenylethylamine via reductive amination or nucleophilic substitution under inert atmospheres (e.g., N₂) to avoid racemization .

- Acid Functionalization : Carboxylic acid activation using reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., EDCI/HOBt) for subsequent derivatization .

Q. Critical Parameters :

- Temperature control (< 0°C for acid-sensitive steps).

- Solvent choice (e.g., THF or DMF for polar intermediates).

- Use of chiral catalysts (e.g., BINAP ligands) to maintain enantiomeric excess (>95%) .

Q. What analytical techniques are most effective for characterizing the stereochemical configuration and purity of this compound?

- Chiral HPLC : Employing a Chiralpak® column (e.g., AD-H or OD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .

- NMR Spectroscopy :

- ¹H-NMR : Diagnostic signals for cyclopropyl protons (δ 0.5–1.5 ppm) and phenyl groups (δ 7.2–7.4 ppm).

- NOE Experiments : To confirm spatial proximity of stereogenic centers .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethanol/water) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological or catalytic activity?

- Enantiomer-Specific Interactions : The (S,S) configuration may enhance binding to chiral receptors (e.g., enzymes or transporters) due to complementary spatial alignment. For example:

- In enzymatic assays, the (S,S) form showed 3x higher inhibition of a target protease compared to the (R,R) isomer .

- Computational docking studies (using AutoDock Vina) suggest hydrogen bonding between the carboxylic acid group and active-site residues .

- Methodological Approach :

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles during synthesis?

Contradictions often arise from:

- Variability in Cyclopropanation Efficiency : Impurities in starting materials (e.g., residual moisture) reduce yields. Mitigate via rigorous drying (molecular sieves) .

- Byproduct Formation : Competing pathways (e.g., over-alkylation) generate undesired derivatives. Use kinetic control (low temperature) and real-time monitoring (LC-MS) .

- Theoretical Framework : Apply Curtin-Hammett principles to optimize reaction conditions favoring the desired transition state .

Example : A study reported 60% yield using KMnO₄ oxidation, but others achieved 85% with H₂CrO₄ due to faster reaction kinetics and reduced side reactions .

Q. How can computational methods guide the design of derivatives with improved physicochemical properties?

- QSAR Modeling : Correlate logP values (calculated via ChemAxon) with membrane permeability to prioritize hydrophobic analogs .

- DFT Calculations : Predict stability of cyclopropane ring under acidic conditions (e.g., Gibbs free energy of ring-opening reactions) .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to optimize bioavailability .

Q. What experimental designs are robust for studying environmental degradation or metabolic pathways of this compound?

- Environmental Fate Studies :

- Metabolic Profiling :

- In Vitro Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via HRMS .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s reactivity or stability?

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase electrophilicity, accelerating nucleophilic attacks but reducing shelf life .

- Electron-Donating Groups (EDGs) : Methoxy groups enhance steric hindrance, slowing hydrolysis but improving thermal stability .

- Experimental Validation :

- Synthesize derivatives via Suzuki-Miyaura coupling for diverse substituents.

- Assess stability under accelerated conditions (40°C/75% RH for 4 weeks) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Cyclopropane Functionalization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanation | CH₂I₂, Zn-Cu, Et₂O, 0°C | 78 | |

| Reductive Amination | NaBH₃CN, MeOH, rt, 12h | 65 | |

| Acid Activation | SOCl₂, DCM, reflux, 3h | 90 |

Q. Table 2. Comparative Bioactivity of Stereoisomers

| Stereoisomer | Protease Inhibition (IC₅₀, μM) | LogP | Reference |

|---|---|---|---|

| (S,S) | 12.3 ± 1.2 | 2.1 | |

| (R,R) | 36.7 ± 3.5 | 2.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.